

Ethylurea: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethylurea
Cat. No.:	B042620

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of **ethylurea**, a compound of significant interest in chemical synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of **ethylurea** has been determined in water and select organic solvents. The following table summarizes the available quantitative data. It is important to note that while data for water and methanol is specific to **ethylurea**, comprehensive quantitative data for a wider range of organic solvents is not readily available in published literature. Data for related compounds, N-Nitroso-N-**ethylurea** (ENU) and 4-Nitrophenyl amino**ethylurea**, are included to provide qualitative insights into potential solubility in other solvent systems.

Solvent System	Solute	Temperature (°C)	Solubility (g/100 mL)	Reference
Aqueous				
Water	Ethylurea	Not Specified	10	[1] [2] [3]
Organic				
Methanol	Ethylurea	Not Specified	2.5	[1]
Ethanol	N-Nitroso-N-ethylurea	Not Specified	~2.0	[4]
Ethanol	4-Nitrophenyl aminoethylurea	Not Specified	< 1.0	[5]
Dimethyl Sulfoxide (DMSO)	N-Nitroso-N-ethylurea	Not Specified	~1.5	[4]
Dimethyl Sulfoxide (DMSO)	4-Nitrophenyl aminoethylurea	Not Specified	> 10.0	[5]
Dimethylformamide (DMF)	N-Nitroso-N-ethylurea	Not Specified	~1.5	[4]
Chloroform	N-Nitroso-N-ethylurea	Not Specified	Soluble	[6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Several robust methods can be employed, with the choice often depending on the properties of the solute and solvent, as well as the required precision. Below are detailed protocols for commonly used methods.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a conventional and widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

- Thermostatically controlled shaker or water bath
- Conical flasks or sealed vials
- Analytical balance (± 0.1 mg accuracy or better)
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Oven
- **Ethylurea** (solute)
- Solvent of interest

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **ethylurea** to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to periodically analyze samples until a constant concentration is observed.

- Sample Collection and Phase Separation:
 - Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
 - Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.
- Gravimetric Analysis:
 - Accurately weigh a clean, dry evaporating dish (W1).
 - Transfer the filtered, saturated solution into the pre-weighed evaporating dish.
 - Weigh the evaporating dish containing the solution (W2).
 - Carefully evaporate the solvent in an oven at a temperature below the decomposition point of **ethylurea**.
 - Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in the oven.
 - Cool the dish in a desiccator and weigh it (W3).
- Calculation of Solubility:
 - Weight of the dissolved solute = W3 - W1
 - Weight of the solvent = W2 - W3
 - Solubility (g/100 g solvent) = $[(W3 - W1) / (W2 - W3)] * 100$
 - To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

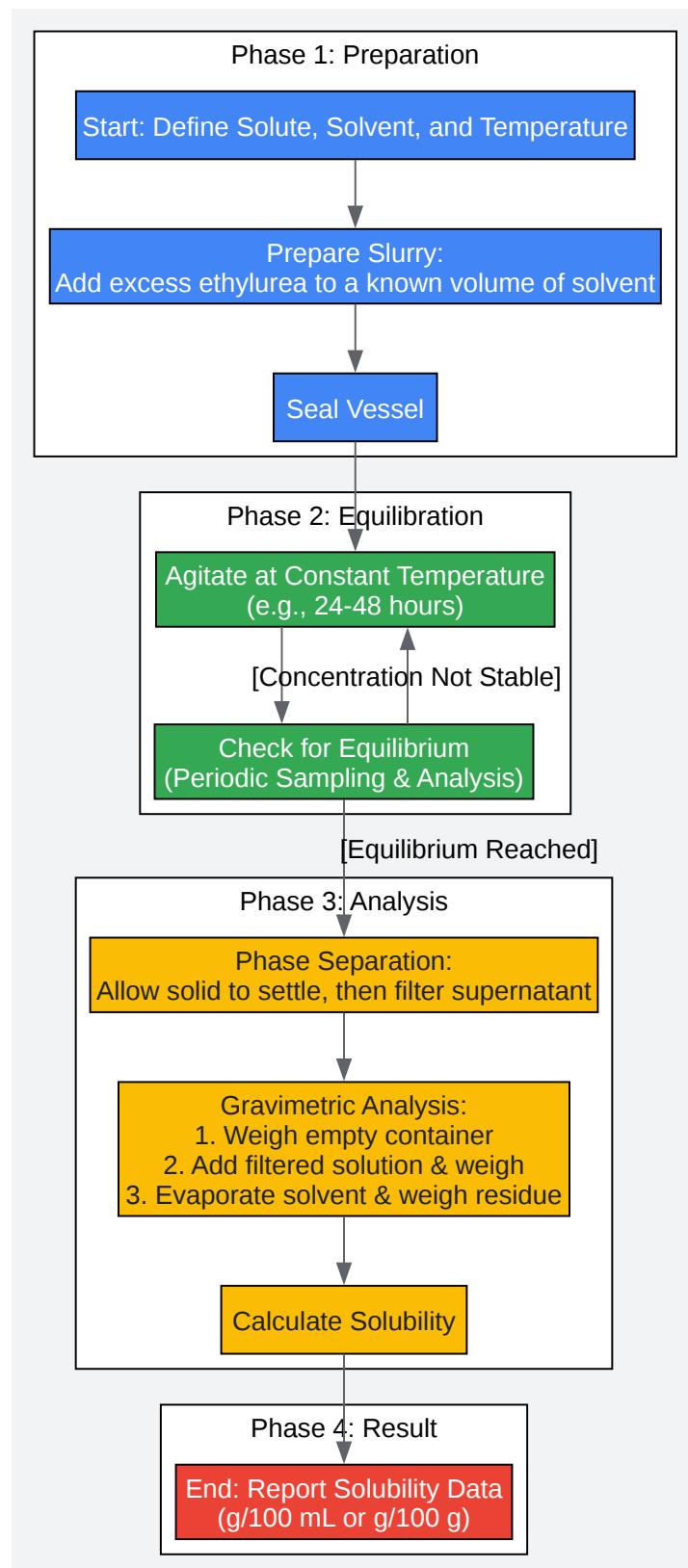
Polythermal Method

This method involves determining the temperature at which a solution of a known composition becomes saturated.

Principle: A series of solutions with known concentrations of the solute are prepared and subjected to a controlled heating and cooling cycle. The temperature at which the last solid particles dissolve upon heating (or the first particles appear upon cooling) is recorded as the saturation temperature for that specific concentration.

Apparatus and Materials:

- Crystal16 multiple reactor system or similar parallel crystallizer with turbidity measurement capabilities
- Analytical balance
- Vials with magnetic stir bars
- **Ethylurea** (solute)
- Solvent of interest


Procedure:

- **Sample Preparation:**
 - Prepare a series of vials, each containing a precisely weighed amount of **ethylurea** and the solvent to create solutions of known mole fractions.
- **Measurement:**
 - Place the vials in the parallel crystallizer.
 - Program a temperature profile, typically involving a heating phase followed by a cooling phase, at a controlled rate (e.g., 0.3 K/min).
 - The instrument's turbidity probes will monitor the clarity of the solution in each vial. The temperature at which the solution becomes clear upon heating is the dissolution temperature for that concentration.

- Data Analysis:
 - Plot the measured dissolution temperatures against the corresponding mole fractions of **ethylurea**. This plot represents the solubility curve of **ethylurea** in the chosen solvent.

Visualized Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of **ethylurea** solubility using the Isothermal Shake-Flask Method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylurea, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethylurea | 625-52-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Ethylurea: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042620#ethylurea-solubility-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com